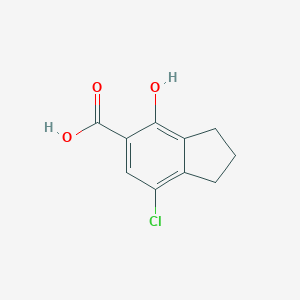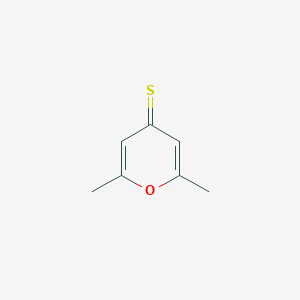
2,6-Dimetilpiran-4-tiona
Descripción general
Descripción
2,6-Dimethylpyran-4-thione is a chemical compound involved in the formation of various thiophene derivatives through reactions with dimethyloxosulfonium methylide, illustrating its reactivity and utility in organic synthesis. These reactions produce a range of compounds including 2-thienylacetones and naphtho-[2,1-b]thiophene derivatives, showcasing the compound's versatility in forming heterocyclic structures (Yamaoka et al., 1980).
Synthesis Analysis
2,6-Dimethylpyran-4-thione's synthesis demonstrates its ability to engage in complex reactions, forming structurally diverse thiophene derivatives. This synthesis process highlights the compound's capacity to undergo facile reactions leading to the creation of multiple products from a single precursor, indicating its potential for generating a wide range of chemical entities with varied applications (Yamaoka et al., 1980).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylpyran-4-thione and its derivatives has been extensively studied. For instance, the crystal structure of 4,7-dimethyl-2H-chromen-2-thione, a related compound, has been determined, showing that it crystallizes in the monoclinic I2/m space group. This analysis reveals the importance of π-bonding in enforcing the planarity of the molecular skeleton, which is crucial for the chemical properties and reactivity of these compounds (Espinosa et al., 2017).
Chemical Reactions and Properties
2,6-Dimethylpyran-4-thione participates in a variety of chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been characterized through spectroscopic methods, suggesting that 2,6-Dimethylpyran-4-thione acts as a sulfur donor. The formation of these complexes underlines the compound's ability to engage in coordination chemistry, making it valuable for the development of materials and catalysts (Faraglia et al., 1990).
Physical Properties Analysis
The physical properties of 2,6-Dimethylpyran-4-thione derivatives, such as their dipole moments and electronic structure, have been investigated, revealing high values of dipole moments and significant mesomeric effects. This suggests strong polarization within these molecules, which may impact their solubility, boiling points, and other physical characteristics important for practical applications (Schroth et al., 1993).
Chemical Properties Analysis
The chemical properties of 2,6-Dimethylpyran-4-thione, including its reactivity with zinc and cadmium halides to form complexes, have been characterized. These studies demonstrate the compound's utility in forming coordination compounds with significant implications for material science and catalysis (Faraglia et al., 1992).
Aplicaciones Científicas De Investigación
Síntesis Química y Catálisis
2,6-Dimetilpiran-4-tiona: se utiliza en la síntesis orgánica como un bloque de construcción para varios compuestos químicos. Su reactividad le permite participar en reacciones tiol-eno, que son útiles para crear enlaces carbono-azufre esenciales en productos farmacéuticos y agroquímicos. Los investigadores exploran su potencial como catalizador o precursor de catalizador para facilitar ciertos tipos de reacciones químicas debido a su estructura heterocíclica que contiene azufre .
Investigación Farmacéutica
En la industria farmacéutica, This compound se investiga por sus posibles propiedades medicinales. Puede servir como estructura central para desarrollar nuevos fármacos con actividades antimicrobianas o antiinflamatorias. Sus derivados se están estudiando por sus actividades biológicas y potencial como agentes terapéuticos .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de polímeros novedosos y recubrimientos. Su incorporación en cadenas poliméricas puede conferir propiedades eléctricas u ópticas únicas, lo que lo hace valioso para la creación de materiales avanzados para electrónica o fotónica .
Aplicaciones Ambientales
This compound: también es relevante en la ciencia ambiental. Los investigadores están examinando su uso en procesos de remediación ambiental, como la eliminación de metales pesados de las aguas residuales. Su capacidad para formar complejos con metales se puede aprovechar para crear adsorbentes más eficientes y selectivos .
Producción de Energía
En el campo de la energía, se está investigando el uso de This compound para sistemas de almacenamiento de energía. Sus propiedades estructurales pueden contribuir al desarrollo de baterías de alto rendimiento o supercondensadores, que son cruciales para las tecnologías de energía renovable .
Industria Alimentaria
La industria alimentaria explora el uso de This compound en la conservación de alimentos y el envasado. Sus derivados podrían actuar potencialmente como conservantes o incorporarse en materiales de envasado para prolongar la vida útil de los productos alimenticios al prevenir la oxidación y el deterioro .
Agricultura
En la agricultura, This compound y sus derivados se están estudiando por su posible uso como plaguicidas o reguladores del crecimiento de las plantas. La capacidad del compuesto para interactuar con los sistemas biológicos podría conducir al desarrollo de nuevos productos químicos agrícolas más efectivos .
Nanotecnología
Por último, This compound es de interés en la nanotecnología para la síntesis de nanomateriales. Se podría utilizar para modificar las propiedades superficiales de las nanopartículas, mejorando así su aplicación en administración de fármacos, catálisis y detección .
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dimethylpyran-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGQBLWMLLDDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143247 | |
| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-37-1 | |
| Record name | 2,6-Dimethyl-4H-pyran-4-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-thiopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpyran-4-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-thione, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYL-4-THIOPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TYZ5G4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




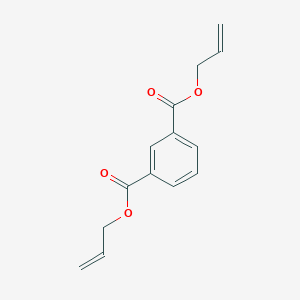
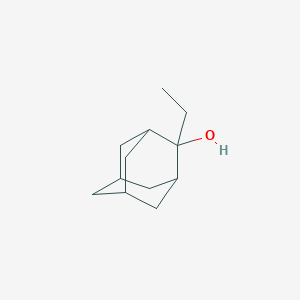
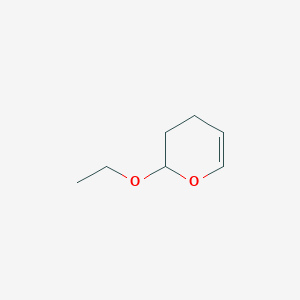
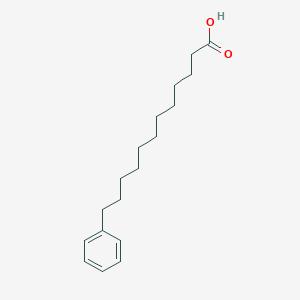

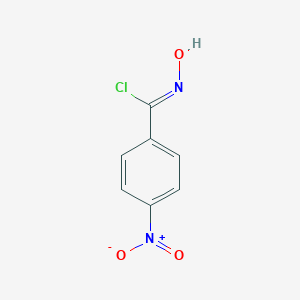
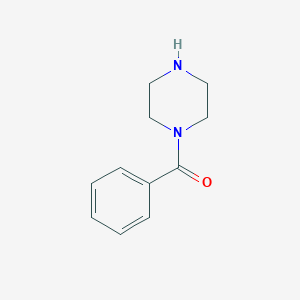
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)



